

Mortatarin F: A Technical Guide to a Novel α -Glucosidase Inhibitor

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Compound of Interest

Compound Name: Mortatarin F

Cat. No.: B12381590

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Abstract

Mortatarin F is a recently identified prenylated flavonoid derived from the leaves of the mulberry tree (*Morus alba*). It has demonstrated notable inhibitory activity against α -glucosidase, a key enzyme in carbohydrate digestion. This technical guide provides a comprehensive overview of **Mortatarin F**, including its biochemical properties, mechanism of action, and detailed experimental protocols for its study. The information presented is intended to support further research and development of **Mortatarin F** as a potential therapeutic agent for managing postprandial hyperglycemia, a hallmark of type 2 diabetes.

Core Properties of Mortatarin F

Mortatarin F is classified as a prenylated flavonoid. Its molecular and biochemical characteristics are summarized below.

Property	Value	Reference
Molecular Formula	C ₂₅ H ₃₀ O ₇	[1]
Source	Mulberry leaves (<i>Morus alba</i>)	[1][2]
Biological Activity	α -glucosidase inhibitor	[1][2]
IC ₅₀ Value	8.7 μ M	[1][2]

Mechanism of Action: α -Glucosidase Inhibition

Mortatarin F exerts its hypoglycemic effect by inhibiting the enzyme α -glucosidase. This enzyme is located in the brush border of the small intestine and is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose. By inhibiting α -glucosidase, **Mortatarin F** delays carbohydrate digestion and absorption, leading to a reduction in the post-meal spike in blood glucose levels.

Signaling Pathway of α -Glucosidase Inhibition

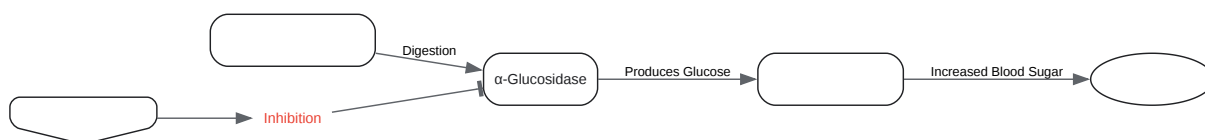


Figure 1: Mechanism of α -Glucosidase Inhibition by Mortatarin F

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Caption: **Mortatarin F** competitively inhibits α -glucosidase, slowing carbohydrate digestion.

Experimental Protocols

The following section details the experimental procedures for the isolation of **Mortatarin F** and the in vitro α -glucosidase inhibition assay, based on the primary literature.

Extraction and Isolation of Mortatarin F from Mulberry Leaves

The isolation of **Mortatarin F** and other prenylated flavonoids from mulberry leaves involves a multi-step process of extraction and chromatographic separation.

- **Extraction:** Air-dried mulberry leaves (25.5 kg) are refluxed three times with 95% ethanol. The solvent is then evaporated under reduced pressure to yield a crude residue.
- **Fractionation:** The residue is suspended in distilled water and successively extracted with petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate-soluble fraction, which

exhibits strong α -glucosidase inhibitory activity, is selected for further separation.

- Chromatographic Separation: The ethyl acetate fraction is subjected to various chromatographic techniques, including silica gel column chromatography, Sephadex LH-20 gel column chromatography, and semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate the individual compounds, including **Mortatarin F**.

In Vitro α -Glucosidase Inhibition Assay

This assay is used to determine the inhibitory activity of **Mortatarin F** against α -glucosidase.

Materials:

- α -Glucosidase from *Saccharomyces cerevisiae*
- p-Nitrophenyl- α -D-glucopyranoside (pNPG) as the substrate
- Phosphate buffer (pH 6.8)
- **Mortatarin F** (dissolved in a suitable solvent, e.g., DMSO)
- 96-well microplate reader

Procedure:

- In a 96-well plate, 20 μ L of α -glucosidase (0.5 U/mL) and 10 μ L of varying concentrations of **Mortatarin F** are mixed with 130 μ L of phosphate buffer.
- The mixture is pre-incubated at 37°C for 5 minutes.
- 40 μ L of pNPG solution is added to initiate the reaction.
- The absorbance is measured at 405 nm at regular intervals to monitor the formation of p-nitrophenol.
- The percentage of inhibition is calculated, and the IC₅₀ value is determined from a dose-response curve.

Experimental Workflow for α -Glucosidase Inhibition Assay

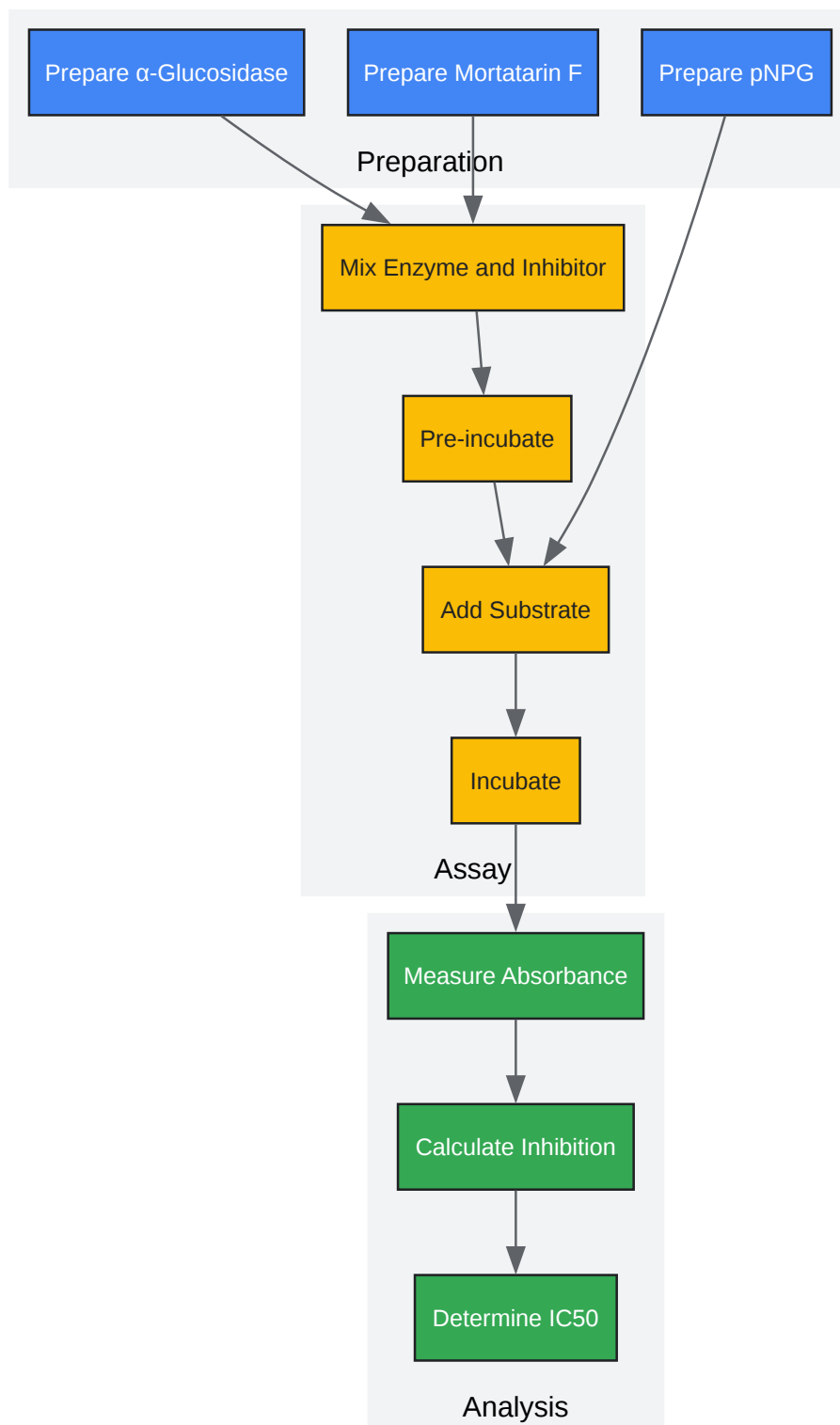


Figure 2: Workflow for α -Glucosidase Inhibition Assay

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